molecular formula C16H22O5 B14067327 4-{[(Octyloxy)carbonyl]oxy}benzoic acid CAS No. 100980-74-3

4-{[(Octyloxy)carbonyl]oxy}benzoic acid

Cat. No.: B14067327
CAS No.: 100980-74-3
M. Wt: 294.34 g/mol
InChI Key: POKXFVOZMZUBQN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- is an organic compound with the molecular formula C16H22O5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octyloxycarbonyl group. This compound is known for its applications in the synthesis of liquid crystals and medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- typically involves the esterification of 4-hydroxybenzoic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated purification systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Alcohols (e.g., octanol), acid catalysts (e.g., sulfuric acid), base catalysts (e.g., sodium hydroxide).

    Hydrolysis: Water, acid catalysts (e.g., hydrochloric acid), base catalysts (e.g., sodium hydroxide).

    Nucleophilic Acyl Substitution: Amines, alcohols, acid or base catalysts.

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 4-hydroxybenzoic acid and octanol, which can further interact with biological systems. The ester group can also participate in nucleophilic acyl substitution reactions, leading to the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- can be compared with other similar compounds such as:

Properties

CAS No.

100980-74-3

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

4-octoxycarbonyloxybenzoic acid

InChI

InChI=1S/C16H22O5/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3,(H,17,18)

InChI Key

POKXFVOZMZUBQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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